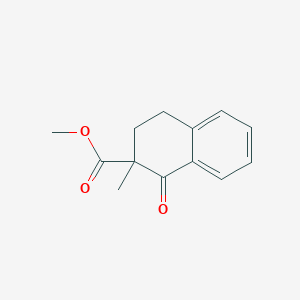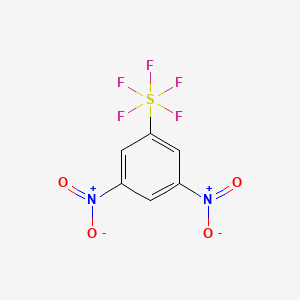
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes a 2,3-dihydrobenzofuran moiety and a 4H-chromene moiety . The 2,3-dihydrobenzofuran is a type of organic compound in which a dihydrofuran ring is fused with a benzene ring . The 4H-chromene is a heterocyclic chemical compound, one of several isomers of chromene .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate have been synthesized through a two-step reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods . Density functional theory (DFT) calculations have been used to optimize the crystal structure .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Studies on chromene derivatives, such as the synthesis of 5,6-dihydrobenzo[h]quinolines and dimethoxy variants, highlight innovative synthetic approaches and chemical transformations relevant to the target compound. For instance, base-induced ring transformations have been utilized to synthesize highly functionalized quinoline derivatives, showcasing the versatility of chromene-based frameworks in chemical synthesis (Pratap & Ram, 2007) (Chen, Ye, & Hu, 2012).
- The structural characterization of related compounds, through techniques such as X-ray crystallography, provides valuable information on the molecular geometry and potential reactivity of similar chromene-based compounds (Chen, Ye, & Hu, 2012).
Biological Applications
- Chromene derivatives have been explored for their antimicrobial properties, with studies demonstrating the synthesis and testing of compounds for activity against various microbial strains. This indicates the potential of chromene-based compounds, including the target molecule, in developing new antimicrobial agents (Ukhov et al., 2021) (Raval, Naik, & Desai, 2012).
- The exploration of novel copper(II), cobalt(II), and nickel(II) complexes with chromene derivatives highlights the compound's potential in coordination chemistry and its applications in catalysis and material science (Myannik et al., 2018).
Material Science Applications
- Chromene and dihydrobenzofuran derivatives have been utilized in the synthesis of photochromic materials, demonstrating the utility of these compounds in developing advanced materials with potential applications in smart windows, displays, and sensors (Rawat, Prutyanov, & Wulff, 2006).
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c22-15-10-19(26-18-4-2-1-3-14(15)18)20(24)21-11-16(23)12-5-6-17-13(9-12)7-8-25-17/h1-6,9-10,16,23H,7-8,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNPVRMWMOJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide](/img/structure/B2726489.png)
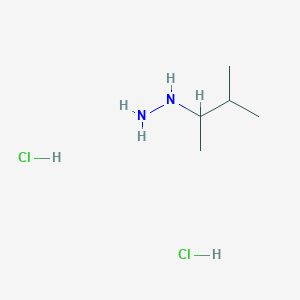

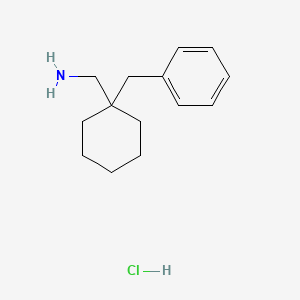
![8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride](/img/structure/B2726495.png)

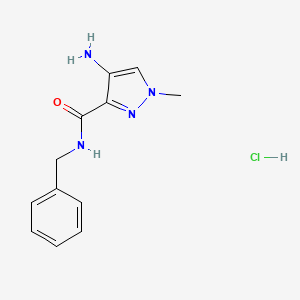
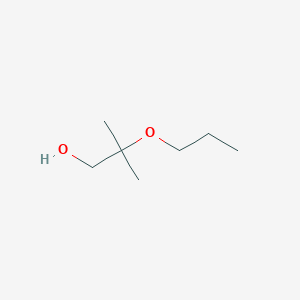
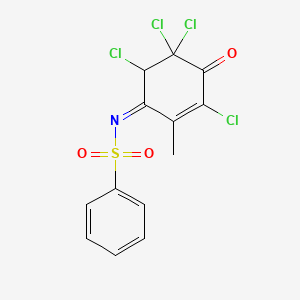
![4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid](/img/structure/B2726503.png)
![N-(4-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2726507.png)
